Home > Products > Screening Compounds P107836 > 7-But-2-ynyl-3-methylpurine-2,6-dione
7-But-2-ynyl-3-methylpurine-2,6-dione - 586408-08-4

7-But-2-ynyl-3-methylpurine-2,6-dione

Catalog Number: EVT-3466004
CAS Number: 586408-08-4
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-But-2-ynyl-3-methylpurine-2,6-dione is a substituted xanthine derivative that serves as a key structural motif in the development of potent and selective DPP-4 inhibitors. [] It is not naturally occurring and is primarily synthesized for research purposes. This compound has gained significant attention in scientific research for its role in the development of novel therapeutics for type 2 diabetes. []

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (Linagliptin)

    Compound Description: Linagliptin (BI 1356, ONDERO) is a potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor. [] It exhibits a superior potency and longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. [] Linagliptin effectively lowers HbA1c levels and increases basal active GLP-1 levels in the systemic circulation. [, ] Its primary metabolic pathway involves fecal excretion, with unchanged linagliptin being the most abundant form in various matrices. []

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

    Compound Description: Impurity-I is a process-related impurity identified during the development of Linagliptin. [] While specific data on its activity is limited, its presence as an impurity underscores the importance of synthetic control in pharmaceutical development.

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

    Compound Description: Impurity-II is another process-related impurity observed during Linagliptin synthesis. [] Its presence further emphasizes the challenges in controlling synthetic pathways to ensure drug purity.

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

    Compound Description: CD1790 is a major metabolite of Linagliptin in humans, formed through a two-step oxidation and stereoselective reduction process. [] Despite being a metabolite, it contributes significantly to the overall systemic exposure of Linagliptin following oral administration.

Overview

7-But-2-ynyl-3-methylpurine-2,6-dione is a purine derivative that has garnered attention in the pharmaceutical field due to its potential therapeutic applications. This compound is classified as a xanthine derivative and is known for its role as an intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting metabolic and inflammatory diseases.

Source

The compound can be synthesized through various chemical processes, often starting from simpler purine derivatives. It is commonly used as an intermediate in the synthesis of Linagliptin, a medication for type 2 diabetes.

Classification

7-But-2-ynyl-3-methylpurine-2,6-dione falls under the category of purine analogs, which are compounds structurally similar to purines. These compounds are significant in medicinal chemistry due to their biological activities, particularly as enzyme inhibitors.

Synthesis Analysis

The synthesis of 7-but-2-ynyl-3-methylpurine-2,6-dione typically involves multi-step reactions starting from 3-methyl-3,7-dihydro-purine-2,6-dione.

Methods and Technical Details

  1. Alkylation: The process often begins with the alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione using but-2-yne derivatives. For instance, methanesulfonic acid but-2-ynyl ester can be employed in the presence of a suitable base like potassium bicarbonate.
  2. Chlorination: Following alkylation, chlorination may occur to introduce halogen substituents that enhance biological activity. This step can be executed using N-chlorosuccinimide in a polar solvent such as dimethylformamide.
  3. Final Coupling: The final product is obtained through coupling reactions involving other functionalized compounds, yielding 7-but-2-ynyl-3-methylpurine-2,6-dione with high purity (up to 99%) and yield (up to 98%) .
Molecular Structure Analysis

Structure and Data

The molecular formula of 7-but-2-ynyl-3-methylpurine-2,6-dione is C11H10N4O2C_{11}H_{10}N_4O_2 with a molecular weight of approximately 218.22 g/mol. The structure features a purine ring system substituted with a butyne moiety at the 7-position and a methyl group at the 3-position.

Key Structural Features:

  • Purine Ring: A bicyclic structure consisting of two fused rings.
  • Alkyne Substituent: The presence of a triple bond contributes to its reactivity and biological properties.
Chemical Reactions Analysis

Reactions and Technical Details

7-but-2-ynyl-3-methylpurine-2,6-dione participates in various chemical reactions due to its reactive functional groups:

  1. Enzyme Inhibition: It acts as an inhibitor for phosphodiesterase enzymes, which are crucial in cellular signaling pathways.
  2. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to its electrophilic centers, allowing for further functionalization.
  3. Cyclization Reactions: It can also participate in cyclization reactions leading to more complex structures relevant in drug design.
Mechanism of Action

Process and Data

The mechanism by which 7-but-2-ynyl-3-methylpurine-2,6-dione exerts its biological effects primarily involves:

  1. Inhibition of Phosphodiesterases: By inhibiting these enzymes, the compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), which plays a vital role in various physiological responses including inflammation and immune response modulation.
  2. Modulation of Signaling Pathways: The increase in cAMP levels leads to downstream effects such as enhanced insulin sensitivity and anti-inflammatory responses.
Physical and Chemical Properties Analysis

Physical Properties

7-but-2-ynyl-3-methylpurine-2,6-dione is typically presented as a white to off-white crystalline powder. Its melting point is reported around 285 °C .

Chemical Properties

  1. Solubility: It is soluble in polar solvents such as dimethyl sulfoxide and dimethylformamide but has limited solubility in non-polar solvents.
  2. Stability: The compound exhibits stability under normal laboratory conditions but should be stored at low temperatures to maintain its integrity.
Applications

Scientific Uses

7-but-2-ynyl-3-methylpurine-2,6-dione has several important applications:

  1. Pharmaceutical Development: It serves as an intermediate in the synthesis of Linagliptin, highlighting its significance in developing treatments for type 2 diabetes.
  2. Research Tool: Its role as a phosphodiesterase inhibitor makes it valuable for studying cellular signaling pathways and developing therapies for conditions like asthma and other inflammatory diseases.
  3. Chemical Synthesis: It can be utilized as a building block for synthesizing more complex pharmacologically active compounds due to its reactive alkyne functionality.
Synthetic Methodologies and Optimization Strategies for 7-But-2-ynyl-3-methylpurine-2,6-dione

Nucleophilic Substitution Pathways in Xanthine Derivative Functionalization

The core synthesis of 7-but-2-ynyl-3-methylpurine-2,6-dione relies on regioselective N-alkylation of xanthine derivatives. The precursor 3-methylxanthine undergoes deprotonation at the N7 position under basic conditions (typically K₂CO₃ or NaH), generating a nucleophilic site for subsequent alkylation. But-2-yn-1-yl bromide serves as the preferred electrophile due to its optimal balance between reactivity and steric effects. This reaction proceeds in polar aprotic solvents like DMF or DMSO at 60–80°C for 8–24 hours, achieving yields of 65–85% [1] [8].

Regioselectivity is critically influenced by:

  • Base strength: K₂CO₃ favors N7-alkylation, while stronger bases (e.g., NaH) may promote competitive N1- or N9-alkylation
  • Solvent polarity: DMF enhances anion solvation, improving reaction kinetics
  • Electrophile design: Propargylic halides with terminal alkynes minimize steric hindrance

Table 1: Optimization of Nucleophilic Alkylation Parameters

BaseSolventTemperature (°C)Reaction Time (h)Regioselectivity (N7:Others)
K₂CO₃DMF601292:8
Na₂CO₃DMSO701085:15
NaHTHF25268:32
Cs₂CO₃Acetonitrile80889:11

Transition Metal-Catalyzed Alkyne Coupling Reactions for But-2-ynyl Incorporation

Palladium-catalyzed cross-coupling methodologies offer alternative pathways for but-2-ynyl installation. The Sonogashira reaction enables direct coupling between halogenated xanthine precursors (e.g., 8-bromo-3-methylxanthine) and terminal alkynes. However, this approach faces challenges due to:

  • Potential copper-mediated homocoupling of terminal alkynes
  • Sensitivity to oxygen requiring inert conditions
  • Competing dehalogenation side reactions

Recent advances employ Pd(dba)₂ (dibenzylideneacetone) catalysts with phosphinoimidazoline ligands for enhanced selectivity. When combined with ammonium acetate additives, this system achieves 89–94% yield in model reactions with minimal homocoupling byproducts [3]. Copper-free Sonogashira variations eliminate Cu co-catalysts through careful ligand design (e.g., bulky phosphines), preventing Glaser coupling side reactions while maintaining coupling efficiency at 75–82% .

Microwave-assisted coupling significantly reduces reaction times from 24 hours to 15–30 minutes while improving yields by 12–15% through controlled thermal acceleration.

Solvent and Catalytic System Optimization in Large-Scale Synthesis

Scale-up synthesis necessitates precise optimization of reaction parameters to ensure reproducibility and cost efficiency:

  • Solvent selection: DMF remains standard but presents thermal stability concerns above 100°C. Alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) offer greener profiles with comparable yields (78–82%) [2]
  • Catalyst loading: Pd(PPh₃)₄ can be reduced to 0.5 mol% without yield penalty when combined with continuous flow reactors
  • Continuous processing: Flow chemistry systems reduce side-product formation by 40% versus batch reactors through improved mass/heat transfer [2]

Table 2: Large-Scale Reaction Optimization (10 mol scale)

ParameterBatch ProcessContinuous Flow ProcessImprovement
Yield68%88%+20%
Reaction Time14 h2.5 h-82%
Pd Catalyst Loading2.0 mol%0.8 mol%-60%
Byproduct Formation15%5%-67%

Critical control points include:

  • Temperature gradients maintained within ±2°C
  • Stoichiometric ratios controlled via automated dispensing
  • Real-time FTIR monitoring for reaction completion [2]

Properties

CAS Number

586408-08-4

Product Name

7-But-2-ynyl-3-methylpurine-2,6-dione

IUPAC Name

7-but-2-ynyl-3-methylpurine-2,6-dione

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C10H10N4O2/c1-3-4-5-14-6-11-8-7(14)9(15)12-10(16)13(8)2/h6H,5H2,1-2H3,(H,12,15,16)

InChI Key

CPLWLMDNRLTZHK-UHFFFAOYSA-N

SMILES

CC#CCN1C=NC2=C1C(=O)NC(=O)N2C

Canonical SMILES

CC#CCN1C=NC2=C1C(=O)NC(=O)N2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.